molecular formula C20H24N2O3 B2916684 5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide CAS No. 1396858-78-8

5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide

Cat. No.: B2916684
CAS No.: 1396858-78-8
M. Wt: 340.423
InChI Key: LHVKKSGOAUAJGV-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
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Biological Activity

5-Cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which has garnered interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H22_{22}N2_2O3_3, with a molecular weight of 302.37 g/mol. The compound features a cyclopropyl group, an isoxazole ring, and a carboxamide functional group, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Hep3B (liver), HeLa (cervical), MCF-7 (breast).
  • IC50 Values :
    • Hep3B: Approximately 23 µg/ml.
    • HeLa: Approximately 15.48 µg/ml.
    • MCF-7: Approximately 39.80 µg/ml.

These findings suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth effectively .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
  • Reduction of Alpha-Fetoprotein Secretion : Significant reduction in secretion levels observed in treated Hep3B cells.
  • Apoptosis Induction : Shift from necrosis to apoptosis in treated cells.

These mechanisms are crucial for the therapeutic efficacy of the compound against malignant cells .

Antioxidant Activity

In addition to its anticancer properties, the compound has demonstrated antioxidant activity. The antioxidant potential was evaluated using the DPPH assay, where it showed promising results compared to standard antioxidants like Trolox .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of isoxazole derivatives:

  • Study on Isoxazole-Amide Derivatives :
    • A series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines.
    • Compounds exhibited moderate to high activity, with some showing IC50 values below 30 µg/ml against Hep3B cells .
  • Mechanistic Insights :
    • Research indicated that certain structural modifications within isoxazole derivatives could enhance their selectivity and potency against specific cancer types, laying groundwork for future drug development .

Summary Table of Biological Activities

Activity TypeTest SystemIC50 Value (µg/ml)Reference
AnticancerHep3B~23
AnticancerHeLa~15.48
AnticancerMCF-7~39.80
AntioxidantDPPH AssayNot specified
AntimicrobialVarious BacteriaNot specified

Properties

IUPAC Name

5-cyclopropyl-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-16-8-6-15(7-9-16)20(10-2-3-11-20)13-21-19(23)17-12-18(25-22-17)14-4-5-14/h6-9,12,14H,2-5,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVKKSGOAUAJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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